prop-2-en-1-yl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-(4-BUTOXY-3-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and carboxylate groups
Preparation Methods
The synthesis of PROP-2-EN-1-YL 6-(4-BUTOXY-3-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps, starting with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and butoxy groups, using reagents such as sodium hydride or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
PROP-2-EN-1-YL 6-(4-BUTOXY-3-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido[2,1-b][1,3]thiazine core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylate group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to PROP-2-EN-1-YL 6-(4-BUTOXY-3-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE include:
PROP-2-EN-1-YL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
PROP-2-EN-1-YL 6-(4-ETHOXY-3-BUTOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: This compound has the positions of the butoxy and ethoxy groups swapped, leading to different steric and electronic effects.
PROP-2-EN-1-YL 6-(4-BUTOXY-3-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-SULFONATE: This compound has a sulfonate group instead of a carboxylate group, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C24H30N2O5S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H30N2O5S/c1-5-8-13-30-18-10-9-17(15-19(18)29-7-3)22-21(23(28)31-12-6-2)16(4)25-24-26(22)20(27)11-14-32-24/h6,9-10,15,22H,2,5,7-8,11-14H2,1,3-4H3 |
InChI Key |
CEURZNUKZYEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OCC |
Origin of Product |
United States |
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